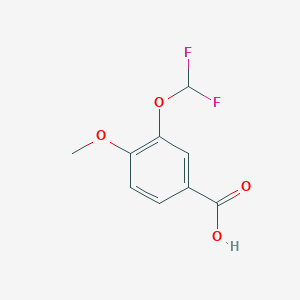

3-(Difluoromethoxy)-4-methoxybenzoic acid

Descripción

3-(Difluoromethoxy)-4-methoxybenzoic acid (C$9$H$8$F$2$O$4$, MW 218.16) is a fluorinated benzoic acid derivative characterized by a difluoromethoxy (-OCHF$2$) group at the 3-position and a methoxy (-OCH$3$) group at the 4-position of the aromatic ring. This compound is notable for its applications in pharmaceutical synthesis, particularly as a precursor or intermediate in drugs targeting inflammatory and proliferative diseases (e.g., ophthalmic conditions) . The difluoromethoxy group enhances metabolic stability and lipophilicity, improving bioavailability compared to non-fluorinated analogs .

Propiedades

IUPAC Name |

3-(difluoromethoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O4/c1-14-6-3-2-5(8(12)13)4-7(6)15-9(10)11/h2-4,9H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDERGTQRHJFPCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162401-65-2 | |

| Record name | 3-(difluoromethoxy)-4-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Step 1: Synthesis of 3-Cyclopropylmethoxy-4-hydroxybenzaldehyde

The process begins with 3-halo-4-hydroxybenzaldehyde (halogen = Br, Cl, or I) reacting with cyclopropylmethanol under basic conditions. Key parameters include:

-

Base : Potassium hydride (KH) or sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conditions : Temperatures of 60–130°C for 6–12 hours under nitrogen protection.

Example :

Step 2: Difluoromethoxy Group Introduction

The intermediate undergoes nucleophilic substitution with chlorodifluoroacetic acid or its derivatives (e.g., sodium chlorodifluoroacetate):

-

Base : Potassium hydroxide (KOH) or cesium carbonate (Cs₂CO₃).

-

Solvents : DMSO or 1,4-dioxane at 60–120°C for 8–12 hours.

Example :

Step 3: Oxidation to Benzoic Acid

The aldehyde intermediate is oxidized using sodium chlorite (NaClO₂) in acetic acid:

-

Conditions : 30–35°C for 1 hour, followed by crystallization.

Example :

-

Reactants : 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde (10.0 g), NaClO₂ (7.3 g), sulfamic acid (6.5 g) in acetic acid (50 mL).

-

Outcome : 7.1 g of 3-(difluoromethoxy)-4-methoxybenzoic acid.

Direct Difluoromethylation of Vanillin Derivatives

Step 1: Vanillin to 4-Difluoromethoxy-3-methoxybenzaldehyde

Vanillin (4-hydroxy-3-methoxybenzaldehyde) reacts with sodium chlorodifluoroacetate under basic conditions:

Example :

Step 2: Oxidation to Benzoic Acid

The aldehyde is oxidized using NaClO₂ in acetic acid, mirroring Method 1.3.

Comparative Analysis of Methods

Critical Reaction Insights

Solvent and Base Selection

Análisis De Reacciones Químicas

Types of Reactions

3-(Difluoromethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of this compound derivatives with additional carboxylic acid groups.

Reduction: Formation of 3-(Difluoromethoxy)-4-methoxybenzyl alcohol.

Substitution: Formation of substituted benzoic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Phosphodiesterase 4 (PDE4) Inhibition

One of the primary applications of 3-(difluoromethoxy)-4-methoxybenzoic acid is its role as a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is crucial in regulating cyclic adenosine monophosphate (cAMP) levels, which are vital for controlling inflammatory responses in diseases such as asthma and chronic obstructive pulmonary disease (COPD). Compounds that inhibit PDE4 have been shown to reduce inflammation and improve bronchial function, making them valuable in treating respiratory diseases .

Case Study: Roflumilast

Roflumilast, a well-known PDE4 inhibitor, shares structural similarities with this compound. Research indicates that this compound can exhibit similar therapeutic effects, including anti-inflammatory properties and bronchodilation, which are critical for managing COPD symptoms .

Anti-Fibrotic Properties

Recent studies have highlighted the anti-fibrotic effects of this compound. Specifically, it has been investigated for its ability to inhibit epithelial-mesenchymal transition (EMT) in lung cells, a process that contributes to pulmonary fibrosis.

In Vitro and In Vivo Studies

- In Vitro: The compound demonstrated significant inhibition of TGF-β1-induced EMT in A549 lung epithelial cells. This was evidenced by reduced cell viability and decreased expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen .

- In Vivo: In a rat model of bleomycin-induced pulmonary fibrosis, administration of the compound resulted in improved lung function and reduced fibrosis markers, indicating its potential as a therapeutic agent for pulmonary fibrosis .

Structural Modifications and Derivatives

The synthesis of derivatives of this compound has been explored to enhance its pharmacological properties. For instance, modifications aimed at increasing selectivity for PDE4 or improving solubility may yield compounds with superior therapeutic profiles.

Synthesis Techniques

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound and its derivatives. Techniques such as difluoromethylation have been employed to create variations that may exhibit enhanced activity against specific biological targets .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 3-(Difluoromethoxy)-4-methoxybenzoic acid involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound can modulate signaling pathways such as the TGF-β1/Smad pathway, which is implicated in fibrosis and inflammation.

Comparación Con Compuestos Similares

Structural Analogs and Key Properties

The following table summarizes critical structural analogs, their molecular features, and applications:

Substituent Effects on Reactivity and Bioactivity

- Fluorinated Groups :

- Difluoromethoxy (-OCHF$2$) : Enhances resistance to oxidative metabolism compared to methoxy (-OCH$3$) . This group also increases lipophilicity (LogP ~2.1), improving membrane permeability .

- Trifluoromethyl (-CF$_3$) : Exhibits stronger electron-withdrawing effects, reducing the pKa of the carboxylic acid group (e.g., 4-methoxy-3-(trifluoromethyl)benzoic acid has pKa ~2.8 vs. ~3.5 for the difluoromethoxy analog) .

- Cyclopropylmethoxy (-OCH$2$C$3$H$_5$) : Introduced in Roflumilast intermediates, this group optimizes binding to PDE4 enzymes while maintaining metabolic stability .

Actividad Biológica

3-(Difluoromethoxy)-4-methoxybenzoic acid, also referred to as DMBA, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a central benzene ring substituted with two methoxy groups and one difluoromethoxy group. This unique arrangement contributes to its distinct biological properties.

- Molecular Formula : C10H10F2O4

- Molecular Weight : 236.18 g/mol

- CAS Number : 162401-65-2

Biological Activity Overview

Research indicates that DMBA exhibits various biological activities, particularly in anti-inflammatory and anti-fibrotic contexts. Below are key findings from recent studies:

1. Anti-Inflammatory Effects

DMBA has been shown to inhibit the activation of inflammatory pathways, particularly those mediated by TGF-β1. In vitro studies demonstrated that DMBA significantly reduced epithelial-mesenchymal transition (EMT) in A549 lung cancer cells stimulated by TGF-β1. The compound inhibited the Smad signaling pathway, which is crucial for TGF-β1-induced fibrosis and inflammation .

2. Pulmonary Fibrosis Model

In vivo studies using a bleomycin-induced pulmonary fibrosis model revealed that DMBA improved lung function and reduced weight loss in treated rats. The compound effectively decreased lung inflammation and fibrosis by reducing the expression of alpha-smooth muscle actin (α-SMA), hydroxyproline, and total collagen levels in lung tissues .

Table 1: Effects of DMBA on Lung Function and Inflammation

| Parameter | Control Group | Bleomycin Group | DMBA Treatment (30 mg/kg) | DMBA Treatment (60 mg/kg) |

|---|---|---|---|---|

| Body Weight (g) | 250 | 200 | 230 | 240 |

| Lung Weight/Body Weight Ratio | 0.05 | 0.10 | 0.07 | 0.06 |

| Total Inflammatory Cells (x10^6) | 5 | 15 | 8 | 6 |

| α-SMA Expression (Relative Units) | 1 | 3 | 2 | 1.5 |

The mechanisms through which DMBA exerts its effects include:

- Inhibition of Cytokine Release : DMBA significantly reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 in bronchoalveolar lavage fluid from treated rats .

- Suppression of Fibroblast Activation : The compound inhibits fibroblast activation, which is a critical step in the development of pulmonary fibrosis .

Case Studies and Research Findings

A notable study published in International Journal of Molecular Sciences explored the inhibitory effects of DMBA on TGF-β1-induced EMT and pulmonary fibrosis in both in vitro and in vivo models . The study concluded that DMBA has significant potential as a therapeutic agent for treating pulmonary fibrosis due to its ability to modulate key inflammatory pathways.

Additional Research Insights

Further investigations into the pharmacological profile of DMBA have indicated its potential use as a therapeutic agent for various inflammatory diseases beyond pulmonary conditions, including skin disorders characterized by excessive inflammation .

Q & A

Basic Synthesis and Reaction Optimization

Q: What are the established synthetic routes for 3-(difluoromethoxy)-4-methoxybenzoic acid, and what critical reaction conditions influence yield? A: The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, reductive amination (using aldehydes and amines) or ester hydrolysis of precursor esters under acidic/basic conditions can yield the carboxylic acid moiety. Key conditions include:

- Temperature control : Reactions often proceed at 45–80°C to balance reactivity and by-product formation .

- Catalysts : Palladium catalysts (for cross-couplings) or sodium cyanoborohydride (for reductive amination) improve efficiency .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups may protect reactive sites during synthesis .

Purification Methodologies

Q: What chromatographic techniques effectively separate this compound from structurally similar impurities? A: Reverse-phase HPLC (RP-HPLC) with C18 or LiChrosorb® RP-8 columns is optimal. Mobile phases like acetonitrile/water (acidified with 0.1% formic acid) enhance resolution. Preparative TLC using hexane/EtOH (1:1) can isolate intermediates .

Spectroscopic Characterization

Q: Which spectroscopic methods are most reliable for structural confirmation? A:

- ¹H/¹³C NMR : Distinct methoxy (δ 3.8–4.0 ppm) and difluoromethoxy (δ ~6.8 ppm) signals confirm substituent positions. Carboxylic protons appear as broad singlets (δ ~12–13 ppm) .

- ¹⁹F NMR : Two coupled fluorine atoms in the difluoromethoxy group show a characteristic triplet (J ≈ 250 Hz) .

- HRMS : Exact mass (calculated for C₉H₈F₂O₄: 234.04 g/mol) validates molecular composition .

Advanced Reactivity in Medicinal Chemistry

Q: How does the difluoromethoxy group influence reactivity in drug discovery applications? A: The difluoromethoxy group enhances electron-withdrawing effects, directing electrophilic substitutions to the meta position. It also improves metabolic stability compared to methoxy groups, making the compound a preferred intermediate in protease inhibitor synthesis .

Biological Activity Screening

Q: What in vitro assays are suitable for evaluating bioactivity, particularly in neurological targets? A:

- Enzyme inhibition assays : Measure IC₅₀ against acetylcholinesterase (Alzheimer’s models) or histone deacetylases (HDACs) .

- Cell viability assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity or neuroprotective effects .

- Fluorescence polarization : Quantify binding affinity to amyloid-beta aggregates .

Stability and Degradation Pathways

Q: How does pH, temperature, or light exposure affect stability? A: Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring reveal:

- pH sensitivity : Degrades rapidly in alkaline conditions (pH >9) via ester hydrolysis.

- Thermal stability : Stable up to 150°C (melting point: ~170°C) .

- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the difluoromethoxy group .

Crystallography and Solubility Enhancement

Q: What co-crystallization agents improve solubility for structural analysis? A: Co-formers like nicotinamide or L-proline enhance aqueous solubility via hydrogen bonding. Single-crystal X-ray diffraction with synchrotron radiation resolves the planar benzoic acid core and fluorine positions .

Structure-Activity Relationship (SAR) Design

Q: How to design SAR studies to explore the difluoromethoxy moiety’s role? A: Synthesize analogs with:

- Substituent variations : Replace difluoromethoxy with methoxy, ethoxy, or trifluoromethoxy groups.

- Positional isomers : Compare 3- vs. 4-substituted derivatives.

Evaluate bioactivity in enzyme inhibition assays and computational docking (e.g., AutoDock Vina) to correlate electronic effects with binding affinity .

Analytical Method Validation

Q: How to validate HPLC methods for quantifying this compound in complex matrices? A: Follow ICH Q2(R1) guidelines:

- Linearity : R² ≥0.999 over 1–100 µg/mL.

- Accuracy : 98–102% recovery in spiked plasma samples.

- Precision : ≤2% RSD for intraday/interday replicates .

Toxicology and Safety Profiling

Q: What methodologies assess the compound’s toxicity for preclinical studies? A:

- Ames test : Evaluate mutagenicity in Salmonella strains TA98/TA100.

- hERG assay : Screen for cardiac ion channel inhibition.

- In vivo acute toxicity : LD₅₀ determination in rodent models per OECD 423 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.